

In-Depth Technical Guide: N-Nitrosodibenzylamine-d10

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| Compound of Interest | | |
|----------------------|----------------------------|-----------|
| Compound Name: | N-Nitrosodibenzylamine-d10 | |
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For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical information on **N-Nitrosodibenzylamine-d10**, a deuterated N-nitrosamine. This isotopically labeled compound is of significant interest for analytical and research applications, particularly in the context of identifying and quantifying carcinogenic nitrosamine impurities in pharmaceutical products and environmental samples. Its use as an internal standard in mass spectrometry-based methods is critical for achieving accurate and reliable results. Furthermore, understanding its mutagenic potential is essential for toxicological assessments.

Core Compound Data

The fundamental physicochemical properties of **N-Nitrosodibenzylamine-d10** are summarized below. The molecular formula and weight have been determined based on its chemical structure, incorporating ten deuterium atoms.



| Parameter | Value | Reference |
|-------------------|--|-----------|
| Chemical Name | N-Nitroso-N- (phenylmethyl)benzenemethan amine-d10 | [1] |
| Synonyms | Dibenzylnitrosamine-d10; N,N- Dibenzylnitrosamine-d10 | [1] |
| Molecular Formula | C14H4D10N2O | [1] |
| Molecular Weight | 236.34 g/mol | [1] |
| CAS Number | 1794791-25-5 | [1] |

The molecular weight is calculated using the atomic masses of Carbon (12.011 u), Hydrogen (1.008 u), Deuterium (2.014 u), Nitrogen (14.007 u), and Oxygen (15.999 u).

Experimental Protocols Use as an Internal Standard in Mass Spectrometry

Deuterated N-nitrosamines like **N-Nitrosodibenzylamine-d10** are commonly used as internal standards in analytical methods for the detection and quantification of nitrosamine impurities in various matrices, including pharmaceuticals and drinking water. The primary advantage of using a stable isotope-labeled internal standard is its ability to mimic the behavior of the target analyte during sample preparation, chromatography, and ionization in the mass spectrometer, thus correcting for matrix effects and variations in instrument response.

A General Protocol for Nitrosamine Analysis using LC-MS/MS with **N-Nitrosodibenzylamine-d10** as an Internal Standard:

- Preparation of Standard Solutions:
 - Prepare a stock solution of N-Nitrosodibenzylamine-d10 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
 - Prepare working standard solutions by serially diluting the stock solution to the desired concentrations (e.g., 1 μg/mL, 100 ng/mL).



 Prepare calibration standards by spiking known concentrations of the target nitrosamine analytes into a blank matrix and adding a fixed concentration of the N-Nitrosodibenzylamine-d10 internal standard solution.

Sample Preparation:

- Accurately weigh or measure the sample to be analyzed.
- Spike the sample with a known amount of the N-Nitrosodibenzylamine-d10 internal standard solution.
- Perform sample extraction using an appropriate method, such as solid-phase extraction
 (SPE) or liquid-liquid extraction (LLE), to isolate the nitrosamines from the sample matrix.
- Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

• LC-MS/MS Analysis:

- Inject the prepared sample extract into an LC-MS/MS system.
- Separate the nitrosamines using a suitable HPLC or UHPLC column and mobile phase gradient.
- Detect the analytes and the internal standard using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each target nitrosamine and for N-Nitrosodibenzylamine-d10 should be monitored.

Quantification:

- Calculate the ratio of the peak area of each target nitrosamine analyte to the peak area of the N-Nitrosodibenzylamine-d10 internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of the target nitrosamines in the sample by interpolating their peak area ratios from the calibration curve.



Mutagenicity Assessment (Ames Test)

N-Nitrosodibenzylamine is known to be mutagenic, and its deuterated analog is often used in studies to understand the mechanisms of action of this class of compounds. The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical substances.

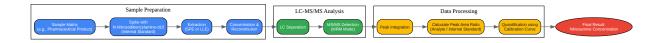
A General Protocol for the Ames Test for Nitrosamines:

- Bacterial Strains: Utilize Salmonella typhimurium strains (e.g., TA98, TA100, TA1535) and/or Escherichia coli strain (e.g., WP2 uvrA) with and without metabolic activation.
- Metabolic Activation System (S9 Mix): Prepare an S9 mix from the liver homogenates of rats
 or hamsters induced with Aroclor 1254 or a combination of phenobarbital and βnaphthoflavone. The S9 fraction provides the necessary enzymes for the metabolic
 activation of nitrosamines into their mutagenic forms.
- Assay Procedure (Pre-incubation Method):
 - To a sterile tube, add the test substance (N-Nitrosodibenzylamine-d10 dissolved in a suitable solvent like DMSO), the bacterial tester strain culture, and either the S9 mix (for metabolic activation) or a buffer (for direct mutagenicity).
 - Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).
 - Add molten top agar to the tube, vortex gently, and pour the contents onto a minimal glucose agar plate.
 - Incubate the plates at 37°C for 48-72 hours.
- Data Analysis:
 - Count the number of revertant colonies on each plate.
 - A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the solvent control, typically a two- to three-fold increase.



Visualizations

The following diagram illustrates a typical workflow for the analysis of nitrosamine impurities in a sample using **N-Nitrosodibenzylamine-d10** as an internal standard.



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Caption: Workflow for nitrosamine analysis using an internal standard.

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References

- 1. shim-pol.pl [shim-pol.pl]
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